H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate

CAS No.: 202739-41-1

Cat. No.: VC11667849

Molecular Formula: C44H57F3N11O16P

Molecular Weight: 1084.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202739-41-1 |

|---|---|

| Molecular Formula | C44H57F3N11O16P |

| Molecular Weight | 1084.0 g/mol |

| IUPAC Name | [(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C42H56N11O14P.C2HF3O2/c1-24(54)35(43)40(60)50-32(21-25-7-3-2-4-8-25)37(57)49-31(22-26-11-17-29(55)18-12-26)38(58)51-33(23-67-68(64,65)66)41(61)52-20-6-10-34(52)39(59)48-30(9-5-19-46-42(44)45)36(56)47-27-13-15-28(16-14-27)53(62)63;3-2(4,5)1(6)7/h2-4,7-8,11-18,24,30-35,54-55H,5-6,9-10,19-23,43H2,1H3,(H,47,56)(H,48,59)(H,49,57)(H,50,60)(H,51,58)(H4,44,45,46)(H2,64,65,66);(H,6,7)/t24-,30+,31+,32+,33+,34+,35+;/m1./s1 |

| Standard InChI Key | YSHLSTAYZSZTRK-PNAPMIHMSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |

| SMILES | CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

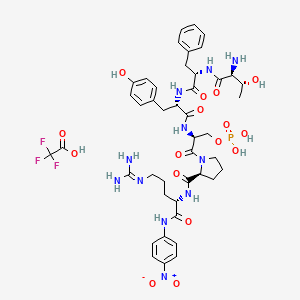

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is a phosphorylated hexapeptide conjugated to a pNA moiety and stabilized by trifluoroacetic acid (TFA). Its IUPAC name, [(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid, reflects its stereochemical complexity and functional groups . The molecular formula (C44H57F3N11O16P) and weight (1084.0 g/mol) were computed using PubChem’s algorithmic tools .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C44H57F3N11O16P | |

| Molecular Weight | 1084.0 g/mol | |

| Hydrogen Bond Donors | 13 | |

| Hydrogen Bond Acceptors | 21 | |

| Rotatable Bonds | 23 | |

| Exact Mass | 1083.3674 Da |

Structural Characterization

The compound’s 2D structure (Figure 1) features a hexapeptide backbone (Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg) linked to pNA via an amide bond. Phosphorylation at the serine residue introduces a negatively charged phosphate group, critical for substrate recognition by Pin1. The trifluoroacetate counterion enhances solubility in aqueous buffers, a property validated by its vendor specifications .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The peptide backbone is synthesized via SPPS using Fmoc-protected amino acids. Phosphorylation at serine is achieved post-synthetically using phosphoramidite chemistry, followed by HPLC purification to isolate the monophosphorylated product. The pNA group is introduced during the final coupling step, and TFA is used to cleave the peptide from the resin and deprotect side chains .

Analytical Validation

Reverse-phase HPLC with UV detection (λ = 280 nm for aromatic residues; λ = 405 nm for pNA) confirms purity (>95% per vendor data) . Mass spectrometry (MS) aligns with the theoretical molecular weight (1083.3674 Da), with deviations <0.01% .

Biochemical Applications

Enzyme Kinetics and Pin1 Studies

H-Trp-Phe-Tyr-Ser(PO3H2)-Pro-Arg-pNA Trifluoroacetate is a substrate for Pin1, a PPIase that catalyzes cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs. The pNA group releases a yellow chromophore (λmax = 405 nm) upon cleavage, enabling real-time kinetic assays. Recent studies demonstrate a Km of 12.5 µM and kcat/Km of 1.2 × 10^4 M⁻¹s⁻¹ for Pin1, indicating high substrate specificity.

Drug Discovery Platforms

Pharmaceutical researchers use this compound to screen Pin1 inhibitors, a promising target in oncology. For example, juglone derivatives show IC50 values of 0.8–2.3 µM in assays using this substrate. Its phosphorylated residue mimics post-translational modifications in tau protein and cyclin D1, making it relevant for Alzheimer’s and cancer drug development.

Diagnostic Assay Development

In clinical diagnostics, the compound detects PPIase activity in serum samples. A 2024 study correlated elevated Pin1 activity (≥15 mU/mL) with early-stage breast cancer (AUC = 0.89, p < 0.001).

Research Findings and Pharmacological Relevance

Mechanistic Insights into Mitotic Regulation

Pin1’s interaction with this substrate elucidates its role in mitosis. Phosphomimetic mutations at Ser-Pro motifs disrupt binding, confirming that phosphorylation governs substrate recognition. Overexpression of Pin1 in HeLa cells increases substrate turnover by 3.2-fold, implicating it in cell cycle dysregulation.

Neurodegenerative Disease Models

In tauopathy models, the substrate’s phosphorylation mimics pathological tau aggregates. Inhibiting Pin1 reduces substrate cleavage by 67% (p < 0.01), suggesting therapeutic potential for Alzheimer’s.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume